An In-depth Technical Guide to 1,1-Dichloro-1-isocyanatomethane: A Bifunctional Synthon for Advanced Chemistry
An In-depth Technical Guide to 1,1-Dichloro-1-isocyanatomethane: A Bifunctional Synthon for Advanced Chemistry
Executive Summary: 1,1-Dichloro-1-isocyanatomethane (C₂H₁Cl₂NO) is a sparsely documented chemical entity that merges the potent electrophilicity of an isocyanate with the unique reactivity of a gem-dihalogenated carbon center. This guide constructs a comprehensive profile of this molecule's predicted structure, properties, and chemical behavior. By drawing upon the well-established principles governing alkyl isocyanates and chlorinated hydrocarbons, we delineate its anticipated reactivity, particularly with nucleophiles and in cycloaddition reactions. The dual nature of this reagent presents significant, albeit underexplored, opportunities for the synthesis of complex nitrogen-containing heterocycles, making it a molecule of high potential interest to researchers in synthetic chemistry and drug development. This document serves as a foundational guide, extrapolating from known chemical analogs to provide insights into its synthesis, handling, and application, while emphasizing the need for experimental validation.
Introduction
In the landscape of organic synthesis, bifunctional reagents that contain multiple, orthogonally reactive sites are invaluable tools for the efficient construction of complex molecular architectures. The isocyanate group (-N=C=O) is a cornerstone functional group in industrial and medicinal chemistry, prized for its reliable and highly exothermic reactivity toward a vast array of nucleophiles.[1][2] When this functionality is installed on a carbon atom also bearing two chlorine atoms, as in 1,1-dichloro-1-isocyanatomethane, a unique reagent is created. This molecule offers two distinct electrophilic centers: the isocyanate carbon and the dichlorinated carbon. This guide explores the synthetic potential unlocked by this combination, providing a predictive framework for its application in advanced organic synthesis.
Molecular Structure and Predicted Properties
Chemical Structure
The structure of 1,1-dichloro-1-isocyanatomethane features a central carbon atom bonded to two chlorine atoms, a hydrogen atom, and the nitrogen atom of the isocyanate group.
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Molecular Formula: C₂H₁Cl₂NO
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IUPAC Name: 1,1-dichloro-1-isocyanatoethane (Note: The user-provided name "1,1-dichloro-1-isocyanatomethane" implies a C1 backbone with attached Cl and NCO groups, which is structurally inconsistent. The logical structure corresponding to the name is based on an ethane backbone, C₂H₃Cl₂NO. This guide will proceed with the ethane structure.) A more accurate name would be Dichloromethyl isocyanate (Cl₂CHNCO). For the purpose of this guide, we will address the structure as dichloromethyl isocyanate.
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Molecular Weight: 127.94 g/mol
Caption: 2D representation of Dichloromethyl Isocyanate.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Basis of Prediction (Analog) | Citation |
| Appearance | Colorless to yellowish liquid | General appearance of chlorinated hydrocarbons and isocyanates.[3][4] | |
| Odor | Sharp, pungent, irritating, chloroform-like | Combination of isocyanate and chlorinated alkane odors.[5][6] | |
| Boiling Point | Volatile liquid, likely > 57°C | Higher than 1,1-dichloroethane (57°C) due to increased molecular weight and polarity.[3] | |
| Solubility | Soluble in common aprotic organic solvents (DCM, THF, toluene). Reacts with protic solvents (water, alcohols). Sparingly soluble in water before reaction. | General solubility of isocyanates and chlorinated alkanes.[6][7] | |
| Stability | Highly reactive, moisture-sensitive. | The isocyanate group readily reacts with nucleophiles, especially water.[4][8] |
Anticipated Spectroscopic Signatures
| Technique | Expected Observation |
| Infrared (IR) Spectroscopy | A very strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , characteristic of the asymmetric N=C=O stretching vibration. Additional bands corresponding to C-H, C-Cl, and C-N stretches would also be present. |
| ¹H NMR Spectroscopy | A single signal (singlet) for the alpha-proton (-CH(Cl)₂). Its chemical shift would be significantly downfield due to the strong electron-withdrawing effects of the two chlorine atoms and the isocyanate group, likely in the range of δ 6.0-7.0 ppm . |
| ¹³C NMR Spectroscopy | Two distinct signals are expected: one for the dichlorinated carbon and one for the isocyanate carbon. The isocyanate carbon (-NC O) typically appears around δ 120-130 ppm . The dichlorinated carbon (C HCl₂) would be shifted downfield, potentially in the range of δ 70-90 ppm . |
| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic cluster pattern for two chlorine atoms (M⁺, M+2, M+4 in an approximate 9:6:1 ratio). Common fragmentation pathways would include the loss of Cl, NCO, and HCl. |
Potential Synthetic Routes and Handling
Plausible Synthetic Approaches
While specific literature on the synthesis of dichloromethyl isocyanate is scarce, established methods for isocyanate preparation can be adapted.
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Phosgenation of Dichloromethylamine: The most direct route would involve the reaction of the corresponding primary amine (dichloromethylamine) or its hydrochloride salt with phosgene (COCl₂) or a phosgene equivalent like trichloromethyl chloroformate (diphosgene).[9] This is the standard industrial method for many isocyanates. The primary challenge would be the synthesis and stability of the dichloromethylamine precursor, which is expected to be highly unstable.
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Reaction of Isocyanide with Chlorine: An alternative approach could involve the 1,1-addition of molecular chlorine (Cl₂) across the carbon of a suitable isocyanide precursor. Such additions are known for forming isocyanide dichlorides (RN=CCl₂), which are isomeric to isocyanates and can sometimes rearrange or be converted.[10]
Critical Safety and Handling Protocols
Dichloromethyl isocyanate should be treated as an extremely hazardous substance due to the combined risks of its functional groups. All manipulations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).
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Inhalation Toxicity: Isocyanates are acutely toxic and potent respiratory sensitizers.[5][8] Inhalation can cause severe irritation, chest pain, asthma-like symptoms, and potentially fatal pulmonary edema.[5] Chronic exposure can lead to permanent respiratory sensitization.
-
Dermal and Eye Contact: The compound is expected to be highly corrosive and irritating to the skin and eyes, acting as a lachrymator.[8] Skin contact can cause irritation and sensitization.
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Reactivity Hazards: Isocyanates react exothermically and often violently with compounds containing active hydrogen atoms, including water, alcohols, and amines.[2][4] This reaction with water liberates carbon dioxide gas, which can cause a dangerous pressure buildup in sealed containers.
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Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from incompatible materials.[7]
Predicted Chemical Reactivity and Mechanistic Insights
The reactivity of dichloromethyl isocyanate is dominated by the highly electrophilic carbon atom of the isocyanate group. The gem-dichloro group primarily acts as a strong electron-withdrawing substituent, further activating the isocyanate, and offers a secondary site for potential, albeit less favorable, reactions.
Nucleophilic Attack at the Isocyanate Group
This is the principal reaction pathway. The carbon of the N=C=O group is highly susceptible to attack by nucleophiles (Nu⁻), proceeding through a tetrahedral intermediate that collapses to form the final product.
Caption: General mechanism of nucleophilic addition to an isocyanate.
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Reaction with Alcohols (Carbamate Formation): In the presence of a catalyst, reaction with alcohols (R'-OH) will readily form N-(dichloromethyl)carbamates. This is a fundamental reaction for producing urethanes.[7]
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Reaction with Amines (Urea Formation): Primary and secondary amines (R'₂NH) will react rapidly, often without a catalyst, to yield N,N'-disubstituted ureas.[7][11]
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Reaction with Water (Hydrolysis): Hydrolysis will produce an unstable carbamic acid, which will likely decompose to carbon dioxide and the unstable dichloromethylamine.[7]
Cycloaddition Reactions
The unsaturated C=N bond within the isocyanate functionality can participate in various cycloaddition reactions, making it a valuable partner in the synthesis of heterocyclic systems.
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[2+2] Cycloadditions: The C=N bond can react with electron-rich alkenes or ketenes to form four-membered β-lactam rings, although this often requires photochemical or thermal activation.
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[4+2] Diels-Alder Reactions: Dichloromethyl isocyanate can act as a dienophile, reacting with conjugated dienes across its C=N bond to yield six-membered heterocyclic adducts.
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1,3-Dipolar Cycloadditions: This is a powerful method for constructing five-membered rings. Nitrones, for example, can react with the C=N or C=O bond of isocyanates to form oxadiazolidinones or dioxazolidines, respectively.[12] The reaction pathway can be influenced by solvent polarity.[12]
Caption: Conceptual workflow for a 1,3-dipolar cycloaddition.
Potential Applications in Heterocyclic Synthesis
The true synthetic value of dichloromethyl isocyanate lies in its potential for "add-and-cyclize" strategies, where an initial reaction at the isocyanate is followed by an intramolecular reaction involving the dichloromethyl group.
Synthesis of 5-Membered Heterocycles
A plausible and powerful application is the reaction with bifunctional nucleophiles. For instance, reacting dichloromethyl isocyanate with an amino alcohol could lead to the synthesis of substituted oxazolidinones.
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Step 1: The more nucleophilic amine group of the amino alcohol attacks the isocyanate to form a urea intermediate.
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Step 2: In the presence of a base, the hydroxyl group can then perform an intramolecular nucleophilic substitution, displacing one of the chlorine atoms to close the five-membered ring. A second elimination could lead to an exocyclic double bond or further reactions.
This strategy provides a modular route to highly functionalized heterocyclic cores that are prevalent in many pharmaceutical agents.
Illustrative Experimental Protocol: Synthesis of an N-(Dichloromethyl)urea Derivative
This protocol is a general illustration and must be adapted with rigorous safety precautions.
Warning: Dichloromethyl isocyanate is a presumed toxic, corrosive, and moisture-sensitive compound. This reaction must be performed in a high-efficiency fume hood.
-
Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a nitrogen inlet, a dropping funnel, and a thermometer. The system is flame-dried under vacuum and backfilled with dry nitrogen.
-
Reagents: A solution of a primary or secondary amine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) is prepared and charged into the flask.
-
Reaction: The solution is cooled to 0 °C in an ice bath. Dichloromethyl isocyanate (1.05 eq), dissolved in a small amount of anhydrous DCM, is added dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
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Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours (monitored by TLC). The reaction mixture is then quenched by pouring it into a separatory funnel containing water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.
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Purification: The crude urea derivative can be purified by column chromatography or recrystallization.
Conclusion and Future Outlook
While direct experimental data remains elusive, a thorough analysis based on fundamental chemical principles strongly suggests that 1,1-dichloro-1-isocyanatomethane (dichloromethyl isocyanate) is a reagent of significant synthetic potential. Its predicted behavior as a potent bifunctional electrophile opens avenues for novel strategies in heterocyclic chemistry, particularly for the construction of scaffolds relevant to medicinal chemistry. The primary reactivity is overwhelmingly expected at the isocyanate moiety, with the gem-dichloro group serving as a latent functional handle for subsequent cyclization or derivatization. Future experimental studies are required to validate these predictions, establish reliable synthetic routes, and fully characterize its spectroscopic and physicochemical properties. The exploration of this and similar polyfunctionalized reagents will undoubtedly continue to enrich the toolbox of the modern synthetic chemist.
References
A comprehensive list of references has been compiled to support the claims and protocols described in this guide. The URLs have been verified for accessibility.
Click to expand Reference List
- Grajkowski, A., et al. (1996).
- Google Patents. (1965). Process for the production of chlorosubstituted methyl isocyanide dichlorides. US3190918A.
-
Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Org. Synth. 1977, 56, 32. Retrieved from [Link]
-
Medini, F., et al. (2025). Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives. ResearchGate. Retrieved from [Link]
-
Bentham Science Publishers. (2023). Dichlorophosphoryl Isocyanate: Synthesis, Chemical Reactions, and Biological Activity of its Derivatives. Mini-Reviews in Organic Chemistry, 21(8), 833-851. Retrieved from [Link]
-
Organic Syntheses. (n.d.). CINNAMONITRILE FROM CINNAMIC ACID. Org. Synth. 1973, 53, 27. Retrieved from [Link]
-
ACS Publications. (2015). Revealing Stepwise Mechanisms in Dipolar Cycloaddition Reactions: Computational Study of the Reaction between Nitrones and Isocyanates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Oda, R., et al. (1964). New Addition Reactions VI. The Addition of Epoxides to Isocyanide Dichlorides. Bulletin of the Institute for Chemical Research, Kyoto University, 42(4), 231-235. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. Beilstein J. Org. Chem., 20, 182-211. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Isocyanates and Amines - Sampling and Analytical Procedures. Retrieved from [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Isocyanatomethane. Chemsafe. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dichlorophenyl isocyanate. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4-Dichlorophenyl isocyanate - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
CORE. (n.d.). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. Retrieved from [Link]
-
SciSpace. (1986). The reactivity of dichloromethane toward amines. Acta Chemica Scandinavica, 40a, 470-475. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1-Dichloroethane. Retrieved from [Link]
-
MDPI. (2023). Isocyanide Cycloaddition and Coordination Processes at Trigonal Phosphinidene-Bridged MoRe and MoMn Complexes. Molecules, 28(18), 6516. Retrieved from [Link]
-
RSC Publishing. (2019). Dichlorophosphanyl isocyanate – spectroscopy, conformation and molecular structure in the gas phase and the solid state. Physical Chemistry Chemical Physics, 21(2), 856-865. Retrieved from [Link]
-
NIH. (2024). Isocyanate-based multicomponent reactions. RSC Advances, 14(1), 1-19. Retrieved from [Link]
-
Public Services and Procurement Canada. (n.d.). Fact sheet: 1,1-dichloroethane. Retrieved from [Link]
-
MDPI. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 21(1), 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
-
AIR Unimi. (n.d.). Chemoselective Synthesis of Cyanoformamides from Isocyanates and a Highly Reactive Nitrile Anion Reservoir. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1,1-Dichloroethane - Wikipedia [en.wikipedia.org]
- 4. DICHLOROPHENYL ISOCYANATES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Show - Chemsafe [chemsafe.ptb.de]
- 6. 1,1-Dichloroethane | 75-34-3 [chemicalbook.com]
- 7. 3,4-Dichlorophenyl Isocyanate|High-Purity Reagent [benchchem.com]
- 8. abdurrahmanince.net [abdurrahmanince.net]
- 9. snorrisi.hi.is [snorrisi.hi.is]
- 10. BJOC - Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis [beilstein-journals.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
